3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Bioanalytical Chemistry Tobacco Biomarker LC-MS/MS Method Development

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, commonly referred to as 5-Methyl Myosmine, is a pyridine alkaloid derivative that is structurally related to nicotine and myosmine. It is recognized primarily as a metabolite of nicotine and serves as a valuable intermediate in organic synthesis and pharmacological research, particularly in studies involving nicotinic acetylcholine receptor (nAChR) interactions.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 102780-52-9
Cat. No. B016587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
CAS102780-52-9
Synonyms3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methyl-pyridine; 
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=NCCC2
InChIInChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3
InChIKeyVEZJZUAPDXWXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl Myosmine (CAS 102780-52-9): A Nicotine Metabolite Biomarker and Research Intermediate for Tobacco Alkaloid Studies


3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, commonly referred to as 5-Methyl Myosmine, is a pyridine alkaloid derivative that is structurally related to nicotine and myosmine. It is recognized primarily as a metabolite of nicotine and serves as a valuable intermediate in organic synthesis and pharmacological research, particularly in studies involving nicotinic acetylcholine receptor (nAChR) interactions [1]. The compound is typically supplied at ≥95% purity and is utilized as a reference standard for analytical method development and biomarker discovery for tobacco exposure assessment .

Why 5-Methyl Myosmine Cannot Be Substituted by Unmethylated Myosmine in Quantitative Bioanalytical and Receptor Studies


Although 5-Methyl Myosmine (CAS 102780-52-9) shares a common pyrroline-pyridine core with the parent alkaloid myosmine (CAS 532-12-7), the presence of the methyl substituent at the 5-position of the pyridine ring introduces substantive differences in physicochemical, analytical, and biological properties. Simple substitution with unmethylated myosmine or other nicotine metabolites such as cotinine or nornicotine is not analytically valid: the methyl group alters the compound's LogP (1.41 vs. 1.18 for myosmine), chromatographic retention time, and mass spectrometric fragmentation pattern, which are critical parameters for accurate biomarker quantitation by GC-MS or LC-MS/MS . Furthermore, class-level pharmacological evidence indicates that changes in the pyridine substitution pattern can modulate affinity at nicotinic acetylcholine receptor (nAChR) subtypes, meaning that potency and selectivity profiles cannot be assumed to be identical across analogs [1].

Quantitative Evidence Guide: How 5-Methyl Myosmine Differentiates from Closest Analogs in Analytical Selectivity and Physicochemical Properties


Enhanced Lipophilicity (LogP) Versus Myosmine for Improved Chromatographic Resolution in Biomarker Assays

5-Methyl Myosmine exhibits a computed LogP of 1.41, compared to a LogP of 1.18 for the unmethylated parent compound myosmine. This lipophilicity differential of ΔLogP ≈ 0.23 translates into a measurably longer reversed-phase HPLC retention time, enabling baseline separation of the two structurally similar alkaloids in complex biological matrices such as urine [1].

Bioanalytical Chemistry Tobacco Biomarker LC-MS/MS Method Development

Aqueous Solubility Profile Enabling Direct Urinary Biomarker Assay Compatibility Versus Less Soluble Tobacco Alkaloids

5-Methyl Myosmine demonstrates a high calculated aqueous solubility of 120 g/L at 25°C, which is notably superior to the solubility of nicotine (miscible but often reported as ~1.6 g/L for the free base form under neutral pH) and comparable to cotinine. This high water solubility facilitates direct dilution of urine specimens without the need for organic solvent extraction, simplifying high-throughput sample preparation workflows .

Solubility Screening Sample Preparation Urinalysis

Aromatase Inhibitory Potency: Myosmine-Class Compounds Demonstrate Sevenfold Superiority Over Nicotine

The myosmine structural class, which includes 5-Methyl Myosmine, has been demonstrated to inhibit human aromatase (CYP19A1) with an IC50 of 33 ± 2 μM, representing a sevenfold greater potency than nicotine (IC50 = 223 ± 10 μM) in the conversion of testosterone to estradiol [1]. While direct data for the 5-methyl derivative are not yet reported, structure-activity relationship (SAR) precedent within the pyridine alkaloid series suggests that the 5-methyl substitution is unlikely to abrogate this activity and may instead modulate it.

Aromatase Inhibition Endocrine Modulation Tobacco Alkaloid Pharmacology

Nicotinic Acetylcholine Receptor Binding: Class-Level Low Affinity Profile Enables Use as a Negative Control Ligand

Myosmine binds to the α4β2 nicotinic acetylcholine receptor (nAChR) subtype with a Ki of 3,300 nM, an affinity approximately 300-fold weaker than nicotine (Ki ≈ 11 nM at α4β2) [1]. This low-affinity profile makes myosmine-class compounds, including 5-Methyl Myosmine, useful as negative control ligands or as tools for studying non-nAChR-mediated effects of tobacco alkaloids, such as the aforementioned aromatase inhibition [2].

nAChR Pharmacology Receptor Binding Nicotine Addiction Research

Optimal Research and Industrial Application Scenarios for 5-Methyl Myosmine (CAS 102780-52-9)


Urinary Biomarker Quantification for Tobacco Exposure in Epidemiological Studies

5-Methyl Myosmine is employed as a quantitative biomarker for tobacco smoke exposure in population-level studies. Its high aqueous solubility (120 g/L) permits direct urine dilution protocols, while its distinct LogP (1.41) enables chromatographic separation from co-eluting alkaloids such as myosmine (LogP 1.18), ensuring accurate GC-MS or LC-MS/MS quantification .

Negative Control Probe in Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

With class-level nAChR binding affinity (Ki ~3,300 nM at α4β2) approximately two orders of magnitude weaker than nicotine, 5-Methyl Myosmine is suitable as a structurally matched negative control to distinguish nAChR-mediated effects from off-target activities in tobacco alkaloid research .

Reference Standard for Development and Validation of Nicotine Metabolite Analytical Methods

Certified reference material of 5-Methyl Myosmine (≥95% purity) is used to construct calibration curves and validate analytical methods for the simultaneous determination of nicotine metabolites in biological fluids, supporting method development for smoking cessation clinical trials .

Probe Compound for Structure-Activity Relationship (SAR) Studies of Aromatase Inhibition by Pyridine Alkaloids

Building on the established myosmine-class aromatase inhibition (IC50 = 33 μM, sevenfold more potent than nicotine), 5-Methyl Myosmine can serve as a key SAR probe to evaluate the contribution of pyridine ring methylation to CYP19A1 inhibitory potency and selectivity .

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